molecular formula C17H18ClN5O2S2 B13362537 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13362537
M. Wt: 423.9 g/mol
InChI Key: HOQCKIDGXDPESJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines several functional groups and rings, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The compound’s structure includes a triazole ring fused with a thiadiazole ring, a piperidine ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The chlorophenyl group is typically introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms in the thiadiazole and triazole rings.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for diseases where its specific molecular interactions are beneficial.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazole core but lacks the piperidine and chlorophenyl groups.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents on the triazole or thiadiazole rings.

Uniqueness

6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18ClN5O2S2

Molecular Weight

423.9 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-10-8-13(9-11-22)16-19-20-17-23(16)21-15(26-17)7-4-12-2-5-14(18)6-3-12/h2-7,13H,8-11H2,1H3/b7-4+

InChI Key

HOQCKIDGXDPESJ-QPJJXVBHSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.